molecular formula C16H17N3O4 B2737363 (Z)-ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3,5-dimethyl-2H-pyrrole-4-carboxylate CAS No. 301236-43-1

(Z)-ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3,5-dimethyl-2H-pyrrole-4-carboxylate

Cat. No.: B2737363
CAS No.: 301236-43-1
M. Wt: 315.329
InChI Key: GJWWXZKGIWZBON-CYVLTUHYSA-N
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Description

This compound is a broad-spectrum fungicide used for controlling a range of diseases on fruit and vegetables . It’s also known as Fludioxonil . The chemical formula is C₁₂H₆F₂N₂O₂ .


Synthesis Analysis

The compound has been synthesized by various methods. For instance, it has been synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol . Another method involves the Claisen–Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The crystal of the compound belongs to the monoclinic centrosymmetric P21/n, with lattice parameters a = 4.8127 (4) Å, b = 24.272 (2) Å, c = 12.857 (10) Å and β = 94.73 (1)° .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of pyrimidines and thienopyrimidines . It has also been used in the synthesis of benzoxazol-2-yl (aryl (thienyl)) methanimines .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have been analyzed using various techniques. The UV–Visible spectra revealed that the cutoff wavelength was found to be 356 nm . The HOMO–LUMO energy gap established the charge transition contained by the compound . The third-order nonlinear refractive index (n2 = 8.84 × 10−10 cm2/W) and nonlinear absorption coefficient (β = 2.39 × 10−5 cm/W) have been determined .

Scientific Research Applications

Spectroscopic Analysis and Quantum Chemical Approaches

Research on compounds like Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrates the utility of spectroscopy and quantum chemical calculations for understanding molecular interactions and properties. These methods reveal details such as exothermic and spontaneous formation at room temperature, dimer formation through multiple interactions, and resonance-assisted hydrogen bonding, indicating potential applications in materials science and molecular engineering (Singh et al., 2013).

Metal–Organic Frameworks (MOFs)

Carboxylate-assisted ethylamide metal–organic frameworks exhibit significant thermostability and luminescence properties. Such frameworks, with their diverse structures and functional properties, could be employed in gas storage, catalysis, and luminescent material development (Sun et al., 2012).

Chemosensors

Hybrid azo-pyrazole/pyrrolinone ester hydrazone dyes show promise as colorimetric chemosensors for metal ions like Cu2+, Zn2+, and Co2+. These compounds change color in the presence of specific metal ions, suggesting applications in environmental monitoring and analytical chemistry (Aysha et al., 2021).

Pharmacological Activity

Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates have been studied for their pharmacological activities. One compound demonstrated greater antiradical activity than the reference drug trolox and greater anti-inflammatory activity than diclofenac sodium, indicating potential for drug development (Zykova et al., 2016).

Renewable PET Production

Studies on reactions between ethylene and biomass-derived furans, catalyzed by Lewis acid molecular sieves, aim at producing biobased terephthalic acid precursors. This research contributes to the development of sustainable materials, specifically renewable PET (Pacheco et al., 2015).

Mechanism of Action

While the exact mechanism of action of this compound is not clear, it has been suggested that similar compounds can induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . Another study suggests that the NaV1.1 channel inhibition was involved in the mechanism of action of a similar compound .

Safety and Hazards

Exposure to similar compounds, such as Pb2+, in humans may cause different adverse effects and toxicity, for example, brain issues, behavioral problems, cardiovascular problems, learning disability, muscle paralysis, memory failures, irritability, reproductive issues, and hearing disorders .

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-yldiazenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-4-21-16(20)14-9(2)15(17-10(14)3)19-18-11-5-6-12-13(7-11)23-8-22-12/h5-7,17H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICZNPTUUIQHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)N=NC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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